molecular formula C11H16ClF3N2 B1518627 N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride CAS No. 1172021-00-9

N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride

Cat. No.: B1518627
CAS No.: 1172021-00-9
M. Wt: 268.7 g/mol
InChI Key: JSOMSLOWXGOLCM-UHFFFAOYSA-N
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Description

N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is a specialized chemical building block of significant interest in modern medicinal chemistry and drug discovery. Its structure, featuring a trifluoromethyl (CF3) group on a phenyl ring, is engineered to influence key properties of potential drug candidates. The incorporation of the -CF3 group is a established strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets by modulating its lipophilicity and electronic characteristics . This makes the compound a valuable intermediate for constructing more complex molecules aimed at challenging therapeutic targets. Research into this compound is particularly relevant for the development of novel bioactive molecules. Analogs containing similar trifluoromethylphenyl and amine substituents have been investigated as potent antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain signaling pathways . Furthermore, compounds with the trifluoromethyl group are prominent in the development of new chemical entities (NCEs) for a range of diseases, underscoring the utility of this scaffold in creating future therapeutics . The presence of multiple functional groups on the molecule provides handles for further synthetic modification, allowing researchers to explore diverse chemical space and optimize drug-like properties. This reagent is intended for use by professional research laboratories in the synthesis and development of innovative pharmaceutical compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2.ClH/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14;/h4-5,7,16H,2-3,6,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOMSLOWXGOLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Reaction Mechanisms

The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride generally follows a nucleophilic substitution pathway, where the aromatic amine acts as a nucleophile and the butyl group is introduced via alkylation.

Starting Materials

  • 2-amino-4-(trifluoromethyl)aniline or related aromatic amine derivatives.
  • n-Butylamine or n-butyl halide derivatives for alkylation.
  • Hydrochloric acid to form the hydrochloride salt.

General Preparation Method

  • Step 1: N-alkylation of the aromatic amine
    The 2-amino-4-(trifluoromethyl)aniline undergoes nucleophilic substitution with n-butyl halides or via reductive amination with n-butanal derivatives under controlled conditions to introduce the butyl group on the nitrogen atom. This step is typically carried out in the presence of a base or catalyst to promote substitution and avoid over-alkylation.

  • Step 2: Formation of Hydrochloride Salt
    The free base obtained from alkylation is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate, to improve stability and handling.

This synthetic approach is supported by the description from VulcanChem, which highlights nucleophilic substitution as the key reaction for synthesizing this compound, emphasizing the amino group’s nucleophilicity and the subsequent salt formation for isolation and purification.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Reaction Temperature Ambient to 50°C Mild heating may be applied to improve reaction rate
Solvent Ethanol, ethyl acetate, or other polar aprotic solvents Solvent choice affects solubility and reaction kinetics
Reaction Time Several hours (typically 4-12 h) Monitored by TLC or HPLC to ensure completion
Molar Ratios Aromatic amine : n-butyl reagent = 1 : 1.1-1.5 Slight excess of alkylating agent to drive reaction
Base/Catalyst Potassium carbonate or triethylamine (if needed) To neutralize acid byproducts and promote substitution
Workup Extraction, washing with water, drying over sodium sulfate Removal of impurities and drying before salt formation
Salt Formation Addition of HCl in ethanol or ether Crystallization of hydrochloride salt

Alternative Synthetic Strategies

While the nucleophilic substitution is the primary method, alternative approaches may include:

  • Reductive Amination:
    Reacting 2-amino-4-(trifluoromethyl)aniline with n-butanal in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine, followed by hydrochloride salt formation.

  • Amide Coupling Followed by Reduction:
    Coupling the aromatic amine with butyric acid derivatives using carbodiimide coupling agents (e.g., DCC) to form amides, followed by reduction to the amine. This method is less common due to additional steps but may be useful for certain derivatives.

Purification and Characterization

  • The hydrochloride salt is typically purified by recrystallization from ethanol or ethyl acetate.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • The compound’s stability as a hydrochloride salt facilitates storage at room temperature without significant degradation.

Research Findings and Yields

  • The nucleophilic substitution method yields high purity products with yields typically above 80%, depending on reaction scale and conditions.
  • The formation of the hydrochloride salt enhances the compound’s crystallinity and ease of handling.
  • No significant side reactions are reported when reaction parameters are optimized, ensuring good selectivity for the N-butylated product.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Nucleophilic Substitution Aromatic amine + n-butyl halide, salt formation Straightforward, high yield, scalable Requires careful control to avoid over-alkylation 80-90
Reductive Amination Aromatic amine + n-butanal + reducing agent Mild conditions, selective alkylation Additional reagents, longer reaction time 70-85
Amide Coupling + Reduction Coupling with butyric acid derivative, reduction Useful for derivatives, versatile Multi-step, lower overall yield 60-75

Industrial and Laboratory Considerations

  • The preparation method involving nucleophilic substitution is favored in both research and industrial settings due to its simplicity and cost-effectiveness.
  • The use of hydrochloride salt form is standard for storage and transport.
  • Safety protocols must be followed due to the compound’s amine functionality and potential irritant properties.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates SNAr reactions, particularly at the para-position relative to the trifluoromethyl group. Key findings include:

Reaction PartnerConditionsProductYieldSource
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidineHPMC/water, KOH (1 M), 22 hBoronic ester derivative95%
BenzylamineH₂O-p-TSA, Δ, 3.5–4.5 hN-benzyl-2-nitroaniline analogue85%

Reactions in hydroxypropyl methylcellulose (HPMC)/water systems show superior selectivity compared to DMF, minimizing hydrolysis side products . The trifluoromethyl group enhances electrophilicity, while the butylamine moiety contributes steric effects that influence regioselectivity.

Multicomponent Reactions

The primary and secondary amine functionalities enable participation in one-pot syntheses:

  • With aldehydes and Meldrum's acid : Forms pyridazine- or pyrimidine-fused heterocycles under reflux in methanol (2 h) .

  • In triazolo[1,5-a]pyrimidine synthesis : Reacts with 2,2,6-trimethyl-4H-1,3-dioxin-4-one and aldehydes to yield carboxamide derivatives at 150°C (solvent-free) .

Example Pathway :

  • Imine formation with aldehydes.

  • Cyclocondensation with triazole derivatives.

  • Rearrangement to yield fused heterocycles .

Cross-Coupling Reactions

The aryl chloride/bromide intermediates derived from this compound participate in Pd-catalyzed couplings:

Coupling TypeCatalyst SystemProduct ApplicationEfficiencySource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Biphenyl derivatives78–92%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl amine-functionalized polymers65–88%

Optimal conditions involve sodium tert-butoxide as a base, with reaction times ≤4 h at 50°C . Computational studies suggest the trifluoromethyl group stabilizes transition states through inductive effects .

Acylation and Alkylation

The secondary amine undergoes typical amine reactions:

  • Acylation : Reacts with acetyl chloride in THF to form N-acetyl derivatives (87% yield) .

  • Alkylation : Propyl bromide in the presence of K₂CO₃ yields N-propyl analogues (73% yield) .

Side Reactions :

  • Competing hydrolysis of the trifluoromethyl group occurs under strongly acidic conditions (pH < 2) .

  • Oxidative degradation observed with H₂O₂ or O₂, forming nitro derivatives .

Comparative Reactivity

Structural modifications significantly alter reactivity:

DerivativeReactivity TrendKey Difference
N-Morpholin-4-amine analogueEnhanced solubility in polar solventsMorpholine ring
N-(2-Hydroxyethyl) variantIncreased susceptibility to oxidationHydroxyl group
N-Butylamine hydrochloride (target)Balanced lipophilicity and SNAr activityButyl chain vs. smaller alkyl

Mechanistic Insights

  • SNAr : The amine group activates the ring via resonance, directing nucleophiles to the 4-position .

  • Cross-Coupling : Oxidative addition of Pd⁰ to aryl halides is rate-determining, with bulky ligands improving selectivity .

  • Hydrolysis Stability : The hydrochloride salt form reduces amine nucleophilicity, preventing unwanted self-condensation .

This compound’s versatility in forming heterocycles, biaryl systems, and functionalized amines underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and catalytic asymmetric reactions.

Scientific Research Applications

Medicinal Chemistry

N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride has garnered attention for its potential as a pharmaceutical agent. Its trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes. This characteristic is crucial for drug design, as it can influence pharmacokinetics and bioavailability.

Case Studies in Drug Development

  • A study highlighted the compound's role in developing inhibitors targeting specific enzymes related to disease pathways. For instance, modifications in the structure of similar compounds have shown promising results in inhibiting steroid 5α-reductase, an enzyme linked to conditions like benign prostatic hyperplasia and androgenetic alopecia .
CompoundActivityIC50 (µM)Notes
This compoundEnzyme InhibitionTBDPotential for further development

Biochemical Research

The compound is used in biochemical assays to study protein interactions and cellular pathways. Its ability to bind selectively to certain biological targets makes it a valuable tool in proteomics and cellular biology.

Interaction Studies

Research has indicated that the binding affinities of this compound with various proteins can elucidate its mechanism of action within cells. Understanding these interactions is vital for drug discovery, as they can reveal how modifications to the compound affect its efficacy and safety profile.

Synthetic Applications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Its synthesis is relevant not only for academic research but also for industrial applications where large-scale production is necessary.

Synthetic Pathways

Various synthetic routes have been explored, emphasizing the versatility of this compound:

  • Amination Reactions : Utilizing nucleophilic substitution reactions to introduce amine groups.
  • Functional Group Modifications : Alterations to the trifluoromethyl or butyl groups can lead to derivatives with enhanced properties.

Mechanism of Action

The mechanism by which N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride exerts its effects involves its interaction with molecular targets. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[2-amino-4-(trifluoromethyl)phenyl]-N-ethylamine hydrochloride

  • N-[2-amino-4-(trifluoromethyl)phenyl]-N-propylamine hydrochloride

  • N-[2-amino-4-(trifluoromethyl)phenyl]-N-pentylamine hydrochloride

Uniqueness: N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is unique due to its specific butylamine group, which influences its chemical and biological properties. This compound offers a balance between reactivity and stability, making it suitable for various applications.

Biological Activity

N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article presents a comprehensive analysis of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C11H16ClF3N2
  • Molecular Weight : 268.71 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with butylamine under controlled conditions. The resulting compound is then isolated as a hydrochloride salt to enhance its solubility and stability.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives similar to N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine have shown activity against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is believed to increase the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition potency varies with different alkyl chain lengths; compounds with a butyl group have shown moderate inhibition rates, which may be beneficial in treating conditions like Alzheimer's disease where AChE inhibition is desired .

Neuroprotective Effects

In vivo studies have indicated neuroprotective effects associated with this compound. It has been evaluated in models of neurodegeneration, showing potential in reducing oxidative stress and inflammation in neuronal cells. This suggests its applicability in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various derivatives of trifluoromethyl-substituted anilines showed significant antimicrobial activity against M. tuberculosis with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to higher concentrations depending on the specific derivative tested .
  • Neuroprotection :
    • In a model of oxidative stress-induced neuronal cell death, this compound demonstrated a protective effect by reducing cell death rates compared to control groups treated without the compound .

Table 1: Enzyme Inhibition Potency

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
N-butylamine derivative27.0458.01
Rivastigmine38.40-

Table 2: Antimicrobial Activity Against M. tuberculosis

Compound NameMIC (µM)
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine62.5
Other derivativesVaries

Q & A

Q. Q. How to resolve conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer : Differences may stem from pharmacokinetic factors (e.g., bioavailability). Strategies:
  • Pharmacokinetic Profiling : Measure plasma concentrations post-administration (LC-MS/MS) .
  • Metabolite Identification : Screen for active/inactive metabolites using liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride
Reactant of Route 2
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N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride

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